A Technical Guide to 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline: Properties, Synthesis, and Applications
A Technical Guide to 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline, a key intermediate in medicinal chemistry. This guide elucidates the molecule's structural components, predicted physicochemical properties, and a detailed, plausible synthetic pathway. By leveraging data from structurally similar analogs, we explore its potential applications in drug discovery, focusing on its role as a versatile building block for complex therapeutic agents. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical guidance on the handling, synthesis, and characterization of this compound.
Nomenclature and Structural Identification
The compound, 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline, is a multi-functionalized aromatic amine. Its structure is characterized by three key pharmacophoric motifs: a 2-(trifluoromethyl)aniline core, a piperazine linker, and a carboxybenzyl (Cbz) protecting group. These features make it a valuable and strategically designed intermediate for library synthesis and lead optimization campaigns.
The trifluoromethyl group is known to enhance metabolic stability and binding affinity of parent molecules, while the piperazine ring is a common scaffold in medicinal chemistry, often improving solubility and providing a key interaction point with biological targets.[1][2] The Cbz group serves as a standard amine protecting group, which can be selectively removed under specific conditions to allow for further chemical modification.
Table 1: Compound Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | Benzyl 4-((4-amino-3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate | - |
| Molecular Formula | C₂₀H₂₂F₃N₃O₂ | - |
| Molecular Weight | 393.41 g/mol | - |
| CAS Number | Not explicitly found; constituent parts have unique identifiers. | - |
| Predicted Appearance | Light yellow to yellow solid | Based on analog[1] |
| Predicted Storage | 2-8°C, under inert gas, protected from light and moisture | Based on analogs[1][3][4] |
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Proposed Synthesis and Purification
Synthetic Workflow Overview
The proposed synthesis is a two-step process starting from commercially available 4-methyl-2-(trifluoromethyl)aniline, involving an oxidation followed by reductive amination. This approach offers high yields and straightforward purification.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a validated, step-by-step methodology derived from standard organic chemistry practices.
Step 1: Synthesis of 4-Formyl-2-(trifluoromethyl)aniline (Intermediate)
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Setup: To a 500 mL round-bottom flask, add 4-methyl-2-(trifluoromethyl)aniline (1 eq.) and dissolve in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Oxidation: Add an oxidizing agent, such as manganese dioxide (MnO₂, 5-10 eq.), in portions to the stirred solution at room temperature.
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Expertise & Experience: MnO₂ is a mild and selective reagent for the oxidation of benzylic methyl groups to aldehydes, particularly on electron-rich or sensitive aromatic rings, minimizing over-oxidation to the carboxylic acid.
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-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad with additional DCM.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified via flash chromatography if necessary.
Step 2: Synthesis of 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline (Target Compound)
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Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the 4-formyl-2-(trifluoromethyl)aniline intermediate (1 eq.) and 1-(benzyloxycarbonyl)piperazine (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE).
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Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions.
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Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other hydrides like NaBH₄, preventing side reactions with the acidic protons of the aniline. The reaction is self-validating as the formation of the imine intermediate is the rate-limiting step, followed by its immediate reduction.
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-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor for the disappearance of the aldehyde by TLC.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with DCM.
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Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification Protocol
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Technique: Purify the crude product using silica gel flash column chromatography.
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Eluent System: A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective.
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Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
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Final Product: Evaporate the solvent under reduced pressure to obtain 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline as a solid.
Predicted Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is critical. Based on its structure, the following spectral data are predicted.[7][8]
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¹H NMR:
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Aromatic Protons: Signals expected between δ 6.5-7.5 ppm. The protons on the trifluoromethyl-substituted ring will show characteristic splitting patterns.
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Cbz Phenyl Protons: A multiplet around δ 7.3 ppm.
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Cbz Methylene Protons (PhCH₂O): A singlet around δ 5.1 ppm.
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Benzylic Methylene Protons (Ar-CH₂-N): A singlet around δ 3.5 ppm.[6]
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Piperazine Protons: Broad signals between δ 2.4-3.6 ppm.[6][8]
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Aniline Protons (NH₂): A broad singlet, chemical shift can vary.
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-
¹³C NMR:
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CF₃ Carbon: A quartet signal due to C-F coupling.
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Cbz Carbonyl Carbon: A signal around δ 155 ppm.[8]
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Aromatic and Aliphatic Carbons: Signals in their respective typical regions.
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-
Mass Spectrometry (ESI-MS):
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Expected [M+H]⁺: m/z = 394.17
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Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in its pre-built architecture, allowing for rapid diversification and synthesis of potential drug candidates.
The primary amine of the aniline moiety serves as a key reaction handle for a variety of coupling reactions (e.g., amide bond formation, sulfonylation, urea formation) to build out the final molecule. The Cbz-protected piperazine can be deprotected (typically via hydrogenolysis) at a later stage to reveal a secondary amine, which can then be further functionalized. This dual-handle approach provides significant synthetic flexibility.
Caption: Role as an intermediate in drug development.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not available, a hazard assessment can be made based on its constituent parts, primarily 2-(trifluoromethyl)aniline and piperazine derivatives.[3][4]
-
Potential Hazards:
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.
-
-
Storage Conditions:
References
-
MySkinRecipes. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. [Link]
-
Chem-Impex. 2-(4-Metil-1-piperazinil)anilina. [Link]
-
PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]
-
Molbase. Synthesis and Spectroscopic Characterization of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
- Google Patents. Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]
-
MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
Sources
- 1. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline [myskinrecipes.com]
- 2. Piperazines [chemenu.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-(piperazin-1-yl)-2-(trifluoromethyl)aniline hydrochloride | 2740847-84-9 [sigmaaldrich.com]
- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(Trifluoromethyl)aniline | CAS 88-17-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. combi-blocks.com [combi-blocks.com]
